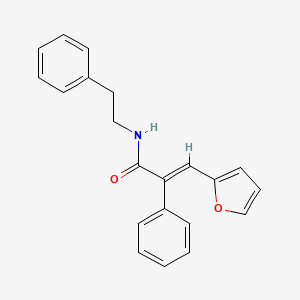![molecular formula C22H20N2O2 B5837259 N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide, commonly known as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), is a nootropic compound that has gained significant attention in the scientific community for its potential cognitive enhancing effects. Noopept is a synthetic derivative of the endogenous neuropeptide cycloprolylglycine and is classified as a peptide nootropic. The compound is known for its ability to enhance memory, learning, and cognitive function without producing significant side effects.
Mécanisme D'action
The exact mechanism of action of N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide is not fully understood. However, it is believed that the compound works by modulating the activity of several neurotransmitters, including glutamate, acetylcholine, and dopamine. This compound has been found to increase the release of glutamate and acetylcholine in the brain, which are important neurotransmitters involved in memory and learning.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been found to increase the expression of BDNF, which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been found to increase the density of glutamate receptors in the hippocampus, which is a brain region involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide is its ability to enhance memory and learning without producing significant side effects. The compound has also been found to be effective in improving cognitive function in individuals with cognitive impairments. However, one of the limitations of this compound is its short half-life, which requires frequent dosing to maintain its effects.
Orientations Futures
There are several future directions for research on N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide. One area of interest is the potential use of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been found to increase the expression of BDNF, which is a protein that plays a crucial role in the growth and survival of neurons. Another area of interest is the potential use of this compound in combination with other nootropics to enhance cognitive function. Finally, further research is needed to determine the long-term safety and efficacy of this compound.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide involves the reaction of N-phenylacetylproline with glycine ethyl ester hydrochloride in the presence of thionyl chloride and triethylamine. The reaction produces N-phenylacetyl-L-prolylglycine ethyl ester, which is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide has been extensively studied for its potential cognitive enhancing effects. Several studies have demonstrated that the compound can improve memory and learning in both healthy individuals and those with cognitive impairments. In a study conducted on rats, this compound was found to improve spatial memory and learning by increasing the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus. BDNF is a protein that plays a crucial role in the growth and survival of neurons.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(25)23-19-14-8-9-15-20(19)24-22(26)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTDPFNWSBEWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)


![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B5837238.png)


![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)
![(5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine](/img/structure/B5837277.png)